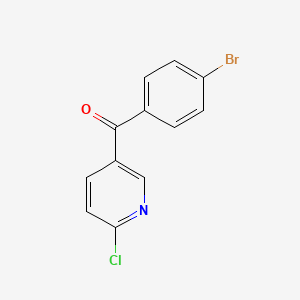

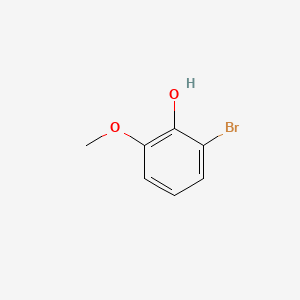

5-(4-Bromobenzoyl)-2-chloropyridine

Descripción general

Descripción

5-(4-Bromobenzoyl)-2-chloropyridine (5-BB-2CP) is an organic compound with a wide range of applications in the field of medical, pharmaceutical and biotechnological research. It is a small molecule that has been used in a variety of laboratory experiments to study the biochemical and physiological effects of various compounds. This compound has been used in a variety of studies to investigate the mechanisms of action of various drugs, as well as the effects of these drugs on the body.

Aplicaciones Científicas De Investigación

Catalytic Activity in Carbon-Carbon Bond-Forming Reactions 5-(4-Bromobenzoyl)-2-chloropyridine demonstrates significant potential in catalyzing carbon-carbon bond formation. A study by Akkoç et al. (2016) details the use of related compounds in Suzuki–Miyaura cross-coupling and arylation reactions, highlighting their efficiency even at low loading levels.

Structural Characterization and Biological Activity The compound's structure has been extensively characterized, leading to insights into its biological activity. Research by Li et al. (2015) focuses on the synthesis and crystal structure characterization, revealing its potential for fungicidal and antiviral activities.

Insecticidal and Fungicidal Activities The insecticidal and fungicidal properties of derivatives of this compound have been studied, as noted in the work by Zhu et al. (2014). This research emphasizes its application in pest control and agricultural protection.

Antibacterial Applications The antibacterial effectiveness of related compounds has been explored, with studies such as that by Yu-jie (2011) showing promising results against various bacterial strains.

Chemoselective Amination The compound plays a role in chemoselective amination processes, as demonstrated in the research by Ji et al. (2003). This process is crucial in the synthesis of diverse organic compounds, especially in pharmaceutical manufacturing.

Supramolecular Structures Research by Jin et al. (2015) delves into the formation of supramolecular structures involving this compound. These structures are fundamental in the development of new materials with unique properties.

Synthesis of Antifungal and Antibacterial Agents The compound's derivatives have been utilized in synthesizing agents with significant antifungal and antibacterial properties, as highlighted in the study by Narayana et al. (2007).

Development of Fluorescent Probes Its derivatives have also been used in the development of fluorescent probes for mercury ion detection, as shown in the research by Shao et al. (2011).

Mecanismo De Acción

Target of Action

Bromfenac, a compound with a similar bromobenzoyl group, is known to inhibitProstaglandin G/H synthase 2 . This enzyme plays a crucial role in the inflammatory response, making it a potential target for anti-inflammatory drugs .

Mode of Action

Bromfenac, a structurally related compound, is known to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 . This inhibition reduces inflammation, which could be a potential mode of action for 5-(4-Bromobenzoyl)-2-chloropyridine.

Biochemical Pathways

Compounds with similar structures, such as bromfenac, are known to affect theprostaglandin synthesis pathway . By inhibiting cyclooxygenase enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation .

Pharmacokinetics

Bromfenac, a related compound, has been shown to penetrate into retinochoroidal tissues in high enough concentrations to inhibit cox-2 when applied topically . This suggests that this compound may also have good tissue penetration and bioavailability, but further studies are needed to confirm this.

Result of Action

Based on the known effects of similar compounds, it may reduce inflammation by inhibiting the production of prostaglandins .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

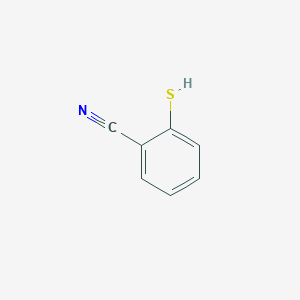

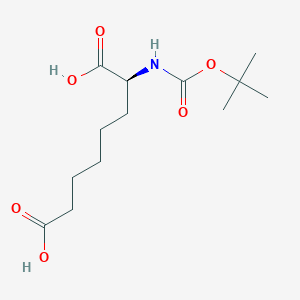

(4-bromophenyl)-(6-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO/c13-10-4-1-8(2-5-10)12(16)9-3-6-11(14)15-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMSFRRFJDYZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)